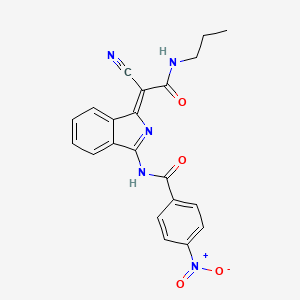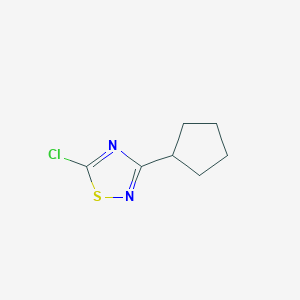
2-(1H-indazol-1-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indazol-1-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide, also known as IND-3, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of indazole derivatives, which have shown promising results in the treatment of various diseases, including cancer and inflammation.
Wirkmechanismus
The mechanism of action of 2-(1H-indazol-1-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide involves the inhibition of various signaling pathways that are involved in cancer and inflammation. It has been found to inhibit the PI3K/Akt/mTOR pathway, which is a major signaling pathway that is involved in the growth and survival of cancer cells. This compound has also been found to inhibit the NF-κB pathway, which is a major pathway that is involved in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases, which are enzymes that are involved in the programmed cell death mechanism. This compound has also been found to inhibit the migration and invasion of cancer cells by inhibiting the expression of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix.
In terms of inflammation, this compound has been found to inhibit the production of various pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and MCP-1. This makes it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(1H-indazol-1-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide is its potential as a therapeutic agent for cancer and inflammation. It has shown promising results in various preclinical studies, and further research is needed to determine its efficacy in clinical trials.
One of the limitations of this compound is its potential toxicity. It has been found to have cytotoxic effects on normal cells at high concentrations, which may limit its use as a therapeutic agent. Further research is needed to determine the optimal dosage and administration of this compound.
Zukünftige Richtungen
There are several future directions for the research on 2-(1H-indazol-1-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide. One of the major areas of research is the development of more potent and selective derivatives of this compound. This may improve its efficacy and reduce its potential toxicity.
Another area of research is the combination of this compound with other therapeutic agents. This may improve its efficacy and reduce the potential for drug resistance.
Finally, further research is needed to determine the optimal dosage and administration of this compound in clinical trials. This may help to maximize its therapeutic potential while minimizing its potential toxicity.
Synthesemethoden
The synthesis of 2-(1H-indazol-1-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide involves a multistep process that starts with the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form 2-nitrobenzohydrazide. This compound is then reacted with phenacyl bromide to form 2-(1H-indazol-1-yl)acetohydrazide. The final step involves the reaction of 2-(1H-indazol-1-yl)acetohydrazide with 2-oxo-1-phenylazetidine-3-acetyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(1H-indazol-1-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide has shown promising results in various scientific research applications. One of the major areas of research is cancer treatment. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. It has also been found to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastasis of cancer.
Another area of research is inflammation. This compound has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a potential candidate for the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
2-indazol-1-yl-N-(2-oxo-1-phenylazetidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-17(12-22-16-9-5-4-6-13(16)10-19-22)20-15-11-21(18(15)24)14-7-2-1-3-8-14/h1-10,15H,11-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIROSNQPOVPKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=CC=C2)NC(=O)CN3C4=CC=CC=C4C=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2598011.png)

![Ethyl 4-[({[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2598013.png)

![ethyl [4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2598016.png)
![2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2598021.png)
![5-[1-(5-Chloro-2-fluorobenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2598022.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide](/img/structure/B2598023.png)
![(3Z)-3-[(butan-2-yloxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2598024.png)

![2-[[1-(4-Methylphenyl)pyrazol-3-yl]methyl]isoindole-1,3-dione](/img/structure/B2598028.png)
![3-(4-methoxyphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2598029.png)

![4-(4-Chlorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B2598031.png)